Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-
Overview
Description
Synthesis Analysis
In terms of synthesis, the modification of glycine to produce N-(6-aminohexyl)-N-(carboxymethyl)-glycine involves specific chemical reactions. Tao et al. (2017) investigated the polymerization of N-substituted glycine N-thiocarboxyanhydride, which can be related to the synthesis of such glycine derivatives, highlighting the method's tolerance to nucleophilic groups and potential for producing water-soluble polypeptoids (Tao et al., 2017).
Molecular Structure Analysis
Regarding molecular structure, the study by Silva et al. (2001) on N-[tris(hydroxymethyl)methyl]glycine (tricine) provides insights into the molecular configuration of glycine derivatives. This compound adopts a zwitterionic form with a planar methyl-glycine backbone, offering a parallel to understand similar structures in N-(6-aminohexyl)-N-(carboxymethyl)-glycine (Silva et al., 2001).
Chemical Reactions and Properties
Chemical reactions and properties of such glycine derivatives can be complex. For example, Harrison et al. (1997) explored the synthesis of O6-(carboxymethyl)-2'-deoxyguanosine, a DNA adduct formed by nitrosated glycine derivatives, indicating the diverse chemical reactivity of modified glycine compounds (Harrison et al., 1997).
Physical Properties Analysis
The physical properties of glycine and its derivatives have been studied through various methods. Panuszko et al. (2011) conducted a Fourier transform infrared spectroscopic and theoretical study on water interactions with glycine and its N-methylated derivatives, providing valuable information about the physical characteristics of similar glycine compounds (Panuszko et al., 2011).
Chemical Properties Analysis
Glycine derivatives like N-(6-aminohexyl)-N-(carboxymethyl)-glycine exhibit unique chemical properties. Research by Naydenova et al. (2010) on aminophosphonic acids, structurally analogous to amino acids, provides insight into the potential chemical behavior of N-(6-aminohexyl)-N-(carboxymethyl)-glycine. Their study emphasizes the significance of such derivatives in medicinal chemistry, suggesting diverse functionalities and reactivities (Naydenova et al., 2010).
Scientific Research Applications
Applications in Bioconjugation and Drug Delivery
- Glycine-Sepharose, activated with specific agents, serves as a model for studying the hydrolysis and aminolysis of immobilized groups. This model has been employed to investigate the coupling of amino compounds efficiently in both organic and aqueous mediums, highlighting its potential in bioconjugation techniques (Besselink, Beugeling, & Bantjes, 1993).
Nutritional and Health Benefits
- Glycine plays a crucial role in improving health and supporting the growth and well-being of humans and animals. It acts as a precursor for several key metabolites and has shown effectiveness in preventing diseases and disorders, including metabolic disorders in patients with cardiovascular diseases and diabetes (Razak, Begum, Viswanath, & Rajagopal, 2017).
Metabolic and Physiological Implications
- The metabolism of glycine in animals and humans has been extensively studied, highlighting its significance in metabolic regulation, anti-oxidative reactions, and neurological function. Glycine's role in metabolic disorders, obesity, diabetes, cardiovascular disease, and various inflammatory diseases emphasizes its importance in medical research and potential therapeutic applications (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).
Chemical Reactions and Interactions
- Studies on glycine derivatives interacting with squaric acid have provided insights into hydrogen-bonding systems and the effects of methyl groups on chemical shifts, contributing to the understanding of glycine's chemical properties and its potential use in synthesizing novel compounds (Anioła, Dega-Szafran, Katrusiak, & Szafran, 2014).
Tracking and Analysis of Glycine Metabolites
- Advanced methods using isotopically labeled glycine have been developed for tracing nitrogen-containing metabolites derived from glycine, offering tools for investigating the glycine metabolism network and identifying potential biomarkers for monitoring metabolic pathways (Liu, Fu, Xu, Fu, Fang, Liu, Xu, & Zhao, 2015).
properties
IUPAC Name |
2-[6-aminohexyl(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c11-5-3-1-2-4-6-12(7-9(13)14)8-10(15)16/h1-8,11H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZDINJIDNOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN(CC(=O)O)CC(=O)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613656 | |
Record name | 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- | |
CAS RN |
58534-57-9 | |
Record name | N-(6-Aminohexyl)-N-(carboxymethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58534-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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